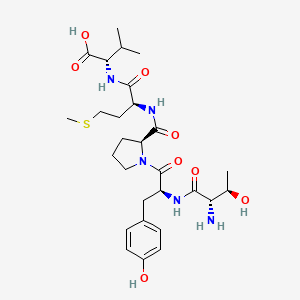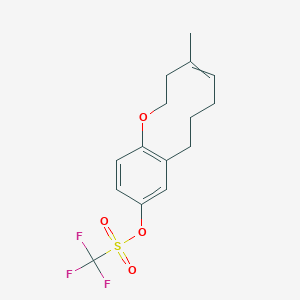
(4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl) trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl) trifluoromethanesulfonate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxecin ring system substituted with a trifluoromethanesulfonate group, making it a subject of interest in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl) trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors to form the benzoxecin ring, followed by the introduction of the trifluoromethanesulfonate group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
(4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl) trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
(4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl) trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s properties make it useful in material science, particularly in the development of new materials with specific characteristics.
作用機序
The mechanism of action of (4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The benzoxecin ring system may interact with biological macromolecules, influencing their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- (4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl) methanesulfonate
- (4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl) ethanesulfonate
Uniqueness
Compared to similar compounds, (4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl) trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical reactivity and properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
特性
分子式 |
C15H17F3O4S |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
(4-methyl-3,6,7,8-tetrahydro-2H-1-benzoxecin-10-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C15H17F3O4S/c1-11-4-2-3-5-12-10-13(6-7-14(12)21-9-8-11)22-23(19,20)15(16,17)18/h4,6-7,10H,2-3,5,8-9H2,1H3 |
InChIキー |
WZIPHPMZEDEFAI-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-formyl-1-methyl-1h-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12636511.png)
![Benzenepropanoic acid, 4-[(1S,3S)-3-[[(1R)-1-(3-cyanophenyl)ethyl]amino]cyclopentyl]-](/img/structure/B12636519.png)
![Ethyl 2-(6-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B12636525.png)
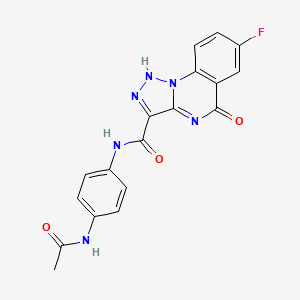
![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12636538.png)
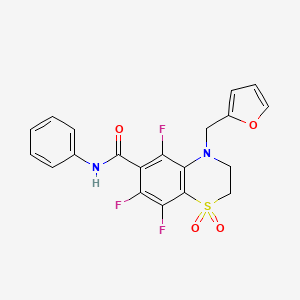
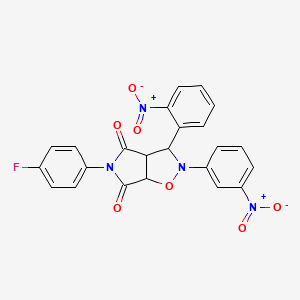
![8-(3-Chlorophenyl)-6-ethyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12636554.png)
![N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B12636562.png)
![N-[4-(4-bromophenyl)butan-2-yl]acetamide](/img/structure/B12636563.png)
